molecular formula C16H24N2O2 B11842284 tert-butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate

tert-butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate

Cat. No.: B11842284
M. Wt: 276.37 g/mol
InChI Key: HIAKVIUSRINAKN-AWEZNQCLSA-N
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Description

tert-Butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate is a compound that features a tert-butyl group, a benzylamino group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with (3S)-3-(benzylamino)pyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the reaction proceeds efficiently .

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, while the benzylamino group can participate in hydrogen bonding and other interactions. The pyrrolidine ring provides structural rigidity, which can affect the compound’s overall conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate is unique due to the presence of the benzylamino group, which can enhance its interactions with biological targets and provide distinct chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl (3S)-3-(benzylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-14(12-18)17-11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m0/s1

InChI Key

HIAKVIUSRINAKN-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)NCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NCC2=CC=CC=C2

Origin of Product

United States

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